molecular formula C23H23N3O5 B2933633 7-(diethylamino)-3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one CAS No. 892757-58-3

7-(diethylamino)-3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one

Cat. No.: B2933633
CAS No.: 892757-58-3
M. Wt: 421.453
InChI Key: BIPROLBSXXHGNN-UHFFFAOYSA-N
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Description

The compound 7-(diethylamino)-3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is a complex organic molecule featuring a chromen-2-one core structure substituted with a diethylamino group and an oxadiazole ring bonded to a dimethoxyphenyl group. This unique arrangement endows the compound with a diverse range of chemical and biological properties, making it of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(diethylamino)-3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one typically involves a multi-step process:

  • Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, involving the reaction of a phenol with an acetoacetic ester under acidic conditions.

  • Introduction of the Diethylamino Group: The diethylamino group is introduced through an alkylation reaction using diethylamine and an appropriate electrophile, such as a halide.

  • Synthesis of the 1,2,4-Oxadiazole Ring: The 1,2,4-oxadiazole ring is constructed via cyclization of a precursor such as a hydrazide with an acid chloride or ester under controlled conditions.

  • Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a Suzuki coupling or similar cross-coupling reaction, involving a dimethoxyphenylboronic acid and a halogenated oxadiazole intermediate.

Industrial Production Methods

On an industrial scale, the synthesis of this compound follows optimized procedures that maximize yield and efficiency while minimizing cost and environmental impact. Automation, advanced purification techniques, and process optimization are key to successful large-scale production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound undergoes oxidation reactions, particularly at the diethylamino group and the chromen-2-one core, forming various oxidized derivatives.

  • Reduction: Reduction reactions are less common but can occur under strong reducing conditions, particularly targeting the oxadiazole ring.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Strong reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

  • Substitution: Reagents like halogens (bromine, chlorine) and alkylating agents (methyl iodide) are frequently employed.

Major Products Formed

  • Oxidation: Oxidized derivatives of the chromen-2-one core and diethylamino group.

  • Reduction: Reduced forms of the oxadiazole ring.

  • Substitution: A variety of substituted analogs with different functional groups attached to the aromatic rings.

Scientific Research Applications

7-(diethylamino)-3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one has numerous applications across various scientific domains:

  • Chemistry: The compound serves as a fluorescent probe in chemical sensing and molecular recognition studies.

  • Biology: It is used in biological imaging due to its strong fluorescent properties, helping to visualize cellular and molecular processes.

  • Medicine: Researchers explore its potential as a therapeutic agent, particularly in targeting cancer cells and as part of drug delivery systems.

  • Industry: In industrial applications, the compound is used in the development of novel materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

Molecular Targets and Pathways

The mechanism of action for 7-(diethylamino)-3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:

  • Fluorescent Properties: The compound absorbs light and re-emits it at a different wavelength, making it useful in imaging applications.

  • Biological Interaction: It interacts with cellular components, potentially disrupting cellular processes in targeted cells, such as cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 7-(diethylamino)-2H-chromen-2-one: Lacks the oxadiazole and dimethoxyphenyl substitutions, making it less versatile in applications.

  • 3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one: Does not have the diethylamino group, potentially affecting its reactivity and applications.

  • 1,2,4-oxadiazole-based compounds: Generally have similar applications in fluorescence and imaging but differ in their specific functional group substitutions, affecting their chemical and biological properties.

Properties

IUPAC Name

7-(diethylamino)-3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5/c1-5-26(6-2)15-11-10-14-12-17(23(27)30-19(14)13-15)22-24-21(25-31-22)16-8-7-9-18(28-3)20(16)29-4/h7-13H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIPROLBSXXHGNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC(=NO3)C4=C(C(=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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